molecular formula C21H18FNO3S B11477804 7-{2-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

7-{2-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11477804
M. Wt: 383.4 g/mol
InChI Key: SLPSCYDVONNXRZ-UHFFFAOYSA-N
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Description

7-{2-[(3-Fluorophenyl)methoxy]-3-methoxyphenyl}-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is a complex organic compound featuring a thienopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{2-[(3-Fluorophenyl)methoxy]-3-methoxyphenyl}-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction typically employs palladium catalysts and organoboron reagents to form carbon-carbon bonds.

Industrial Production Methods

Industrial production methods for this compound would likely scale up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-{2-[(3-Fluorophenyl)methoxy]-3-methoxyphenyl}-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups.

Scientific Research Applications

7-{2-[(3-Fluorophenyl)methoxy]-3-methoxyphenyl}-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for 7-{2-[(3-Fluorophenyl)methoxy]-3-methoxyphenyl}-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For instance, it might inhibit certain enzymes or receptors, thereby altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-{2-[(3-Fluorophenyl)methoxy]-3-methoxyphenyl}-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one apart is its unique structural features, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C21H18FNO3S

Molecular Weight

383.4 g/mol

IUPAC Name

7-[2-[(3-fluorophenyl)methoxy]-3-methoxyphenyl]-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C21H18FNO3S/c1-25-18-7-3-6-15(16-11-19(24)23-17-8-9-27-21(16)17)20(18)26-12-13-4-2-5-14(22)10-13/h2-10,16H,11-12H2,1H3,(H,23,24)

InChI Key

SLPSCYDVONNXRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC(=CC=C2)F)C3CC(=O)NC4=C3SC=C4

Origin of Product

United States

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